Doxorubicin

Beschreibung

This compound is a cytotoxic anthracycline antibiotic isolated from cultures of Streptomyces peucetius var. caesius along side with daunorubicin, another cytotoxic agent, in 1970. Although they both have aglyconic and sugar moieties, this compound's side chain terminates with a primary alcohol group compared to the methyl group of daunorubicin. Although its detailed molecular mechanisms have yet to be understood, this compound is generally thought to exert its effect through DNA intercalation, which eventually leads to DNA damage and the generation of reactive oxygen species. Thanks to its efficacy and broad effect, this compound was approved by the FDA in 1974 to treat a variety of cancer, including but not limited to breast, lung, gastric, ovarian, thyroid, non-Hodgkin’s and Hodgkin’s lymphoma, multiple myeloma, sarcoma, and pediatric cancers. However, one of the major side effects of this compound is cardiotoxicity, which excludes patients with poor heart function and requires treatment termination once the maximally tolerated cumulative dose is reached.

This compound is an Anthracycline Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.

This compound has been reported in Talaromyces aculeatus, Hamigera fusca, and other organisms with data available.

This compound is an anthracycline antibiotic with antineoplastic activity. This compound, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. This compound intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, this compound inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. This compound also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 24 approved and 173 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of daunorubicin. [PubChem]this compound has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: this compound forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.

See also: this compound Hydrochloride (active moiety of); Althis compound (active moiety of); Zoptarelin this compound (active moiety of) ... View More ...

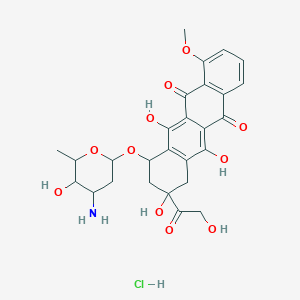

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-TZSSRYMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25316-40-9 (hydrochloride) | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021480 | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red, crystalline solid | |

CAS No. |

23214-92-8 | |

| Record name | Doxorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxorubicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Doxorubicin in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast cancer, sarcomas, and hematological cancers.[1] Its potent antitumor activity stems from a multifaceted mechanism of action that disrupts fundamental cellular processes in cancer cells. This technical guide provides a detailed exploration of the core mechanisms of this compound, focusing on its interaction with DNA, generation of oxidative stress, and induction of programmed cell death. Quantitative data on its efficacy, detailed experimental protocols, and visualizations of key cellular pathways are presented to offer a comprehensive resource for the scientific community.

Disruption of DNA Integrity and Function

This compound's primary mode of action involves direct interference with DNA structure and the enzymes that regulate its topology. This disruption is a critical initiating event leading to cell cycle arrest and apoptosis.[2]

DNA Intercalation

The planar aromatic structure of this compound allows it to insert itself between DNA base pairs, a process known as intercalation.[3] This binding is not random, with a preference for GC-rich sequences.[4] Intercalation distorts the DNA double helix, leading to an unwinding of the molecule and the generation of positive supercoiling.[1] This physical distortion obstructs the processes of DNA replication and transcription, thereby inhibiting cancer cell proliferation.

Topoisomerase II Poisoning

A major contributor to this compound's cytotoxicity is its ability to act as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA strand. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, trapping the enzyme in its cleavage-competent state. This prevents the re-ligation of the DNA strands, resulting in the accumulation of persistent DSBs. These breaks are highly toxic to the cell and trigger the DNA damage response pathways.

Chromatin Remodeling and Histone Eviction

Recent evidence has highlighted another layer of this compound's impact on chromatin dynamics. The drug has been shown to induce the eviction of histones from open chromatin regions. This process can deregulate the transcriptome and impair DNA repair mechanisms. Notably, the histone variant H2AX, a key player in the DNA damage response, can also be evicted by this compound, which is associated with attenuated DNA repair. This histone eviction appears to be a distinct mechanism that can occur independently of topoisomerase II-induced DNA breaks.

Generation of Reactive Oxygen Species (ROS)

Beyond its direct effects on DNA, this compound is a potent inducer of oxidative stress through the generation of reactive oxygen species (ROS). This is a significant contributor to both its anticancer activity and its dose-limiting cardiotoxicity.

The quinone moiety in the this compound molecule can undergo redox cycling. This process involves the one-electron reduction of this compound to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These superoxide radicals can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cellular stress and apoptosis.

Induction of Cell Cycle Arrest and Apoptosis

The cellular insults induced by this compound, primarily DNA damage and oxidative stress, converge on pathways that control cell cycle progression and programmed cell death (apoptosis).

Cell Cycle Arrest

Upon sensing DNA damage, cells activate checkpoint pathways to halt the cell cycle, allowing time for DNA repair. This compound treatment is known to cause cell cycle arrest, most prominently at the G2/M phase. This arrest is often mediated by the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream effectors like CHK1 and CHK2. These checkpoint kinases can inactivate the CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) required for mitotic entry.

Apoptotic Pathways

When DNA damage is irreparable, this compound triggers apoptosis through both intrinsic and extrinsic pathways.

-

p53-Dependent Pathway: The tumor suppressor protein p53 plays a crucial role in this compound-induced apoptosis. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes, including those encoding for PUMA and Noxa. These proteins are members of the BH3-only family and act to inhibit anti-apoptotic Bcl-2 family members, ultimately leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

-

Fas-Mediated Pathway: this compound has also been shown to upregulate the expression of the Fas receptor (also known as CD95 or APO-1) on the surface of cancer cells. The binding of the Fas ligand (FasL) to its receptor initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent execution of apoptosis.

Quantitative Efficacy of this compound

The cytotoxic efficacy of this compound varies across different cancer cell lines, which is often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 0.01 - 2.5 | 24 - 72 | |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | |

| A549 | Lung Cancer | > 20 | 24 | |

| HeLa | Cervical Cancer | 2.9 | 24 | |

| U-87 MG | Glioblastoma | Not specified | Not specified | |

| PC3 | Prostate Cancer | 2.64 µg/ml | Not specified | |

| HCT116 | Colon Cancer | 24.30 µg/ml | Not specified | |

| BFTC-905 | Bladder Cancer | 2.3 | 24 | |

| M21 | Skin Melanoma | 2.8 | 24 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of action of this compound.

DNA Intercalation Assay (Fluorescence Displacement Method)

This assay is based on the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA by a competing ligand (this compound). The decrease in fluorescence is proportional to the binding affinity of the test compound.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA and EtBr in the assay buffer and incubate to allow for the formation of the DNA-EtBr complex.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

-

Calculate the percentage of fluorescence quenching at each this compound concentration.

-

The concentration of this compound that causes a 50% reduction in fluorescence (IC50) can be used to estimate its DNA binding affinity.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. This compound's inhibitory effect is observed as a reduction in the release of decatenated DNA minicircles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP and MgCl2)

-

This compound

-

Stop buffer/loading dye (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing assay buffer and kDNA.

-

Add varying concentrations of this compound to the tubes.

-

Initiate the reaction by adding human topoisomerase IIα.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer/loading dye.

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate as a distinct band.

-

Quantify the intensity of the decatenated minicircle band to determine the extent of inhibition by this compound.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest

-

This compound

-

DCFH-DA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity of DCF using a fluorescence microscope or a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Visualizing the Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Overview of this compound's multifaceted mechanism of action in a cancer cell.

Caption: this compound-induced DNA damage response pathway leading to cell cycle arrest or apoptosis.

Caption: this compound-induced intrinsic (p53-mediated) and extrinsic (Fas-mediated) apoptotic pathways.

References

- 1. tis.wu.ac.th [tis.wu.ac.th]

- 2. Different this compound Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 3. P53 enhances apoptosis induced by this compound only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces Fas-mediated apoptosis in human thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the In Vitro Molecular Targets of Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary molecular targets of Doxorubicin, a potent anthracycline antibiotic widely used in chemotherapy. We delve into the core mechanisms of action, present quantitative data from in vitro studies, detail relevant experimental protocols, and visualize complex interactions to offer a comprehensive resource for the scientific community.

Core Molecular Mechanisms of this compound

This compound exerts its cytotoxic effects through a multi-pronged attack on cancer cells in vitro. The primary molecular interactions involve direct engagement with cellular DNA, interference with essential enzymatic machinery, and the induction of oxidative stress. These mechanisms collectively disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis.

DNA Intercalation and Adduct Formation

One of the earliest and most well-characterized mechanisms of this compound is its ability to insert itself into the DNA double helix. It preferentially intercalates at 5'-GC-3' and 5'-CG-3' sequences, causing a local unwinding of the DNA and blocking the progression of DNA and RNA polymerases. This physical obstruction of DNA replication and transcription processes is a fundamental aspect of its anti-tumor activity. Beyond simple intercalation, this compound can also form covalent DNA adducts, particularly in the presence of formaldehyde, which further contributes to DNA damage and cytotoxicity.

Topoisomerase II Poisoning

This compound is a potent inhibitor of topoisomerase II (TOP2), a critical enzyme responsible for managing DNA topology by creating and resealing double-strand breaks (DSBs). The drug does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the transient "cleavable complex" formed between TOP2 and DNA. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, resulting in the accumulation of permanent, protein-linked DSBs. These breaks trigger downstream DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis. Both isoforms of the enzyme, TOP2A and TOP2B, are targeted by this compound.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the this compound structure is a key player in its ability to induce severe oxidative stress. Through a process of enzymatic redox cycling, the quinone is reduced to a semiquinone radical by enzymes such as NADPH cytochrome P450 reductase. This semiquinone then rapidly reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O₂⁻) in the process. This futile cycle can repeat, generating a substantial amount of ROS.

These superoxide radicals can be further converted to other reactive species, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). This cascade of ROS production overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. This mechanism is not only central to its anticancer effects but is also strongly implicated in the dose-limiting cardiotoxicity associated with this compound treatment.

Histone Eviction and Chromatin Remodeling

Emerging research has highlighted another significant mechanism: this compound's ability to induce chromatin damage by directly evicting histones from DNA. This process exposes the DNA, making it more susceptible to damage and interfering with transcriptional regulation and DNA repair processes. This histone eviction contributes to the overall "epigenetic chaos" and cytotoxicity induced by the drug.

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize key quantitative parameters that define this compound's interaction with its molecular targets and its cytotoxic efficacy in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MCF-7 | Breast Adenocarcinoma | 20 - 50 | 72 |

| MDA-MB-231 | Breast Adenocarcinoma | 50 - 150 | 72 |

| A549 | Lung Carcinoma | 100 - 300 | 48 |

| HeLa | Cervical Adenocarcinoma | 30 - 100 | 72 |

| Jurkat | Acute T-Cell Leukemia | 10 - 40 | 48 |

Note: IC50 values are approximate and can vary based on specific experimental conditions, such as cell density and passage number.

Table 2: Biochemical Parameters of this compound's Molecular Interactions

| Parameter | Target | Value | Conditions |

| DNA Binding Constant (Kd) | Calf Thymus DNA | ~ 1 - 5 µM | Spectroscopic titration |

| Topoisomerase IIα Inhibition | Purified Human Enzyme | IC50 ≈ 1 - 2 µM | DNA relaxation assay |

| Superoxide Production Rate | In vitro (with NADPH reductase) | ~ 5-10 nmol/min/mg protein | Cytochrome c reduction assay |

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of this compound and a typical experimental workflow for its analysis.

The Double-Edged Sword: A Technical Guide to the Role of Topoisomerase II in Doxorubicin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of topoisomerase II (Top2) in the cytotoxic effects of the widely used anthracycline chemotherapeutic agent, doxorubicin. This compound's efficacy as an anticancer drug is intrinsically linked to its interaction with Top2, leading to the formation of a stable ternary complex with DNA. This complex ultimately triggers a cascade of cellular events culminating in cell death. This guide provides a comprehensive overview of the underlying molecular mechanisms, key signaling pathways, and detailed experimental protocols for studying this critical drug-target interaction.

Core Mechanism: Topoisomerase II as the Primary Target

This compound exerts its cytotoxic effects primarily by acting as a "topoisomerase II poison."[1] Unlike catalytic inhibitors, which block the enzyme's activity, this compound stabilizes the transient "cleavage complex" formed between Top2 and DNA.[2] This ternary this compound-Top2-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs).[1][2] These DSBs are the primary lesions that initiate the downstream signaling pathways leading to cell cycle arrest and apoptosis.[3]

There are two main isoforms of topoisomerase II in human cells: alpha (Top2a) and beta (Top2b).

-

Topoisomerase II alpha (Top2a): Predominantly expressed in proliferating cells, Top2a is considered the primary target for the anticancer effects of this compound. Its levels are highest during the S and G2/M phases of the cell cycle.

-

Topoisomerase II beta (Top2b): While also targeted by this compound, Top2b is expressed in both proliferating and quiescent cells. Its inhibition is critically implicated in the dose-limiting cardiotoxicity associated with this compound treatment.

The differential expression and roles of these isoforms are a key consideration in both the efficacy and toxicity of this compound-based therapies.

Downstream Cellular Consequences of Topoisomerase II Poisoning

The stabilization of the this compound-Top2-DNA cleavage complex and the resultant DNA double-strand breaks trigger a multifaceted cellular response:

-

DNA Damage Response (DDR): The presence of DSBs activates the DNA damage response pathway. This involves the phosphorylation of the histone variant H2AX (to form γH2AX) at the sites of DNA damage, which serves as a beacon to recruit DNA repair proteins.

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily at the G2/M checkpoint, to prevent the propagation of damaged DNA. This arrest is often mediated by the p53 tumor suppressor protein.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the release of cytochrome c from the mitochondria and the activation of caspases.

-

Generation of Reactive Oxygen Species (ROS): this compound can also induce cytotoxicity through the generation of reactive oxygen species (ROS) via redox cycling of its quinone moiety. While this was once thought to be the primary mechanism of cardiotoxicity, the role of Top2b inhibition is now considered more central. However, ROS can contribute to DNA damage and other cellular insults.

Signaling Pathways in this compound-Induced Apoptosis

The following diagram illustrates the key signaling pathways initiated by this compound's interaction with Topoisomerase II, leading to apoptosis.

Quantitative Data on this compound Cytotoxicity

The sensitivity of cancer cells to this compound varies significantly and is influenced by factors such as the expression level of Top2a, the efficiency of DNA repair pathways, and the expression of drug efflux pumps.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| MCF-7 | Breast Adenocarcinoma | 0.056 - 0.417 | 48 | [Novel this compound Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models] |

| PC3 | Prostate Cancer | 2.64 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 14.72 | Not Specified | |

| HCT116 | Colon Cancer | 24.30 | Not Specified | |

| DU-145 | Prostate Cancer | ~0.25 (after 48h) | 48 | [(PDF) Time and dose dependent study of this compound induced DU-145 cytotoxicity] |

Table 2: this compound-Induced DNA Damage Measured by Comet Assay

| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Parameter | Value (Mean ± SEM/SD) | Reference(s) |

| U251 | 1 | 20 | Tail Moment (Alkaline) | 13.84 ± 1.325 | |

| U251 | 1 | 20 | Tail Moment (Neutral) | 9.979 ± 0.658 | |

| Human Lymphocytes | 0.2 | Not Specified | Tail Moment | 15.17 (median) | |

| Human Lymphocytes | 1.6 | Not Specified | Tail Moment | ~15 (median) | |

| Human Sperm | 0.8 | Not Specified | % Head DNA | 63.48 (median) | |

| MCF7 | Not Specified | Not Specified | % Tail DNA | ~25 | |

| Yeast (SUB1) | 25 µg/ml | Not Specified | Tail Length (px) | 1.26 |

Table 3: this compound-Induced Cell Cycle Arrest

| Cell Line | This compound Conc. | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference(s) |

| PC3 | 50 µg/ml | Not Specified | 36.31 | 15.21 | 48.48 | |

| MCF7 | 0.5 µM | 6 | 45 | 35 | 20 | [In vitro cytotoxicity analysis of this compound-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines] |

| HL-60 | 5 µM | Not Specified | Not Specified | Not Specified | Increased | |

| Breast Cancer Lines | Not Specified | 72 | Varied | Varied | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of topoisomerase II in this compound cytotoxicity.

Experimental Workflow Overview

The following diagram outlines a typical experimental workflow for studying this compound's effects on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include untreated and vehicle control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: DNA Damage Assessment (Alkaline Comet Assay)

This assay measures DNA single- and double-strand breaks at the level of individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or Propidium Iodide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

-

Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and quickly pipette onto the pre-coated slides.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail, and tail moment).

Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after this compound treatment and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Logical Relationship Diagram

The following diagram illustrates the logical flow from this compound's interaction with Topoisomerase II to the ultimate cellular fate.

Conclusion

The interaction between this compound and topoisomerase II is a cornerstone of its anticancer activity. By stabilizing the Top2-DNA cleavage complex and inducing DNA double-strand breaks, this compound initiates a cascade of events that ultimately leads to cancer cell death. A thorough understanding of this mechanism, the roles of the different Top2 isoforms, and the downstream signaling pathways is crucial for the rational design of novel chemotherapeutic strategies and for optimizing the clinical use of this compound to maximize its efficacy while minimizing its toxicity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this critical aspect of cancer chemotherapy.

References

Doxorubicin and Reactive Oxygen Species Generation: Mechanisms, Pathways, and Measurement

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (DOX) is a highly effective anthracycline antibiotic widely used in chemotherapy to treat a variety of cancers, including leukemias, lymphomas, and solid tumors[1]. Its primary anticancer mechanism involves the inhibition of topoisomerase II, which leads to DNA strand breaks and prevents the replication of rapidly dividing cancer cells[2][3]. However, the clinical utility of this compound is significantly limited by its dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure[1][4]. A central and widely recognized mechanism underlying this toxicity is the massive generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within cardiomyocytes.

This technical guide provides an in-depth exploration of the core mechanisms by which this compound generates ROS, the downstream signaling pathways activated by this oxidative stress, and detailed protocols for the experimental measurement of these reactive species.

Core Mechanisms of this compound-Induced ROS Generation

This compound induces ROS through multiple interconnected mechanisms, primarily centered around its quinone moiety. These processes occur in various subcellular compartments, with mitochondria being a principal site of action.

Enzymatic Redox Cycling

The most widely recognized mechanism for DOX-induced ROS production is redox cycling. This process involves the one-electron reduction of the this compound quinone ring to form an unstable semiquinone radical. This radical then rapidly transfers the electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion radical (O₂•⁻). This futile cycle can repeat, leading to the persistent production of superoxide.

Key enzymatic systems catalyzing this one-electron reduction include:

-

Mitochondrial Electron Transport Chain (ETC) Complex I (NADH Dehydrogenase): this compound has a high affinity for cardiolipin, a phospholipid of the inner mitochondrial membrane, causing it to accumulate within mitochondria. Here, Complex I can reduce this compound to its semiquinone, initiating redox cycling and making mitochondria a primary source of DOX-induced ROS.

-

NADPH Cytochrome P450 Reductase (CYPRED): Located in the sarcoplasmic/endoplasmic reticulum, this enzyme can also catalyze the one-electron reduction of this compound, contributing to cytosolic ROS production.

-

Other Enzymes: Nitric oxide synthases (NOS) and xanthine oxidase have also been implicated in the reduction of this compound to its semiquinone form.

The superoxide anion (O₂•⁻) generated through redox cycling is a precursor to other more potent ROS. It can be dismutated, either spontaneously or by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂).

This compound-Iron Complexes and Fenton/Haber-Weiss Reactions

This compound can form a complex with intracellular iron (Fe³⁺). This DOX-Fe³⁺ complex can undergo reduction to a DOX-Fe²⁺ state, which then catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive and damaging hydroxyl radical (•OH) via the Fenton reaction. The combination of superoxide and H₂O₂ can also generate hydroxyl radicals in the iron-catalyzed Haber-Weiss reaction. The accumulation of iron, particularly within the mitochondria, exacerbates this process and is a critical factor in DOX-induced cardiotoxicity.

Activation of ROS-Generating Enzymes

This compound treatment can activate endogenous ROS-producing enzymes, further amplifying oxidative stress.

-

NADPH Oxidases (NOX): In the heart, NOX2 and NOX4 are the predominant isoforms. This compound has been shown to activate NOX enzymes, which transfer electrons to molecular oxygen to form superoxide. The small GTP-binding protein Rac1, a key subunit for NOX activation, is involved in mediating this compound-induced cardiotoxicity through this mechanism.

Impact on Antioxidant Defense Systems

In addition to increasing ROS production, this compound can impair the cell's antioxidant defenses, creating a severe imbalance. Prolonged exposure or high doses of this compound can lead to the downregulation of key antioxidant enzymes. Studies have shown that this compound can reduce the activity of selenium-dependent glutathione peroxidase (GPX), an enzyme crucial for detoxifying hydrogen peroxide. While some studies report an increase in catalase activity as a compensatory response, the overall effect is a diminished capacity to neutralize the ROS onslaught.

Signaling Pathways Activated by this compound-Induced ROS

The excessive ROS produced by this compound triggers a cascade of downstream signaling events that culminate in cellular damage, apoptosis, and organ dysfunction, particularly in the heart.

Mitochondrial Dysfunction and Apoptosis

Mitochondria are both a source and a target of DOX-induced ROS. The oxidative stress leads to:

-

Mitochondrial Permeability Transition (MPT): ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the loss of mitochondrial membrane potential (ΔΨm), swelling, and rupture of the outer membrane.

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a caspase cascade. It promotes the formation of the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3. Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Bcl-2 Family Proteins: ROS can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. An increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.

Cardiotoxicity-Specific Signaling

In cardiomyocytes, this compound-induced ROS activates specific pathways that contribute to cardiac dysfunction:

-

Calcium (Ca²⁺) Dysregulation: ROS can cause the sarcoplasmic reticulum (SR) to leak Ca²⁺ by oxidizing ryanodine receptors. This leads to an increase in cytosolic Ca²⁺, which can further induce mitochondrial ROS production, creating a vicious cycle that contributes to myocyte damage.

-

p53 Activation: ROS can activate the tumor suppressor protein p53, which plays a role in this compound-induced apoptosis in cardiomyocytes.

-

IGF1R Signaling Blockage: Recent studies show that DOX-induced ROS can stabilize Hypoxia-Inducible Factor 1α (HIF1α), leading to increased secretion of IGF-binding protein 3 (IGFBP3). This protein sequesters IGF1, blocking its pro-survival signaling through the IGF1 receptor (IGF1R) and promoting apoptosis.

Experimental Protocols for Measuring this compound-Induced ROS

Accurate detection and quantification of ROS are crucial for studying this compound's mechanisms of action. Fluorescent probes are commonly used for this purpose.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing this compound-induced ROS in a cell-based assay.

Protocol: Detection of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.

-

Objective: To quantify mitochondrial superoxide (O₂•⁻) production in cultured cells following this compound treatment.

-

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes) in a multi-well plate (e.g., 96-well black, clear bottom).

-

This compound solution.

-

MitoSOX Red reagent (stock solution in DMSO).

-

Serum-free cell culture medium (e.g., DMEM, phenol red-free).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence plate reader or fluorescence microscope.

-

-

Methodology:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include untreated controls and positive controls (e.g., Antimycin A).

-

Probe Preparation: Prepare a working solution of MitoSOX Red at a final concentration of 2-5 µM in pre-warmed, serum-free medium. Protect from light.

-

Cell Washing: After treatment, gently aspirate the medium and wash the cells twice with warm PBS.

-

Probe Loading: Add the MitoSOX Red working solution to each well and incubate for 10-20 minutes at 37°C, protected from light.

-

Final Wash: Aspirate the loading solution and wash the cells gently twice with warm PBS to remove excess probe.

-

Measurement: Add measurement buffer (e.g., warm PBS or phenol red-free medium) to each well. Immediately measure the fluorescence using a plate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize using a fluorescence microscope with a rhodamine filter set.

-

Data Analysis: Quantify the fluorescence intensity. Normalize the values to cell number or protein concentration if significant cell death has occurred. Express results as a fold change relative to the untreated control.

-

Protocol: Detection of General Intracellular ROS with CM-H₂DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that, after deacetylation by intracellular esterases, is oxidized by various ROS (including H₂O₂, •OH, and peroxynitrite) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Objective: To measure the overall intracellular ROS levels in response to this compound.

-

Materials:

-

Cultured cells in a multi-well plate.

-

This compound solution.

-

CM-H₂DCFDA reagent (stock solution in DMSO).

-

Serum-free cell culture medium.

-

PBS.

-

Fluorescence plate reader.

-

-

Methodology:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Probe Preparation: Prepare a working solution of CM-H₂DCFDA at a final concentration of 5-10 µM in pre-warmed, serum-free medium.

-

Cell Washing: After treatment, wash cells once with warm PBS.

-

Probe Loading: Add the CM-H₂DCFDA working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Measurement: After incubation, immediately measure fluorescence in kinetic mode using a plate reader (Excitation: ~485-495 nm, Emission: ~520-530 nm). A single endpoint reading can also be taken after a final wash step.

-

Data Analysis: For kinetic reads, calculate the rate of ROS production from the slope of the fluorescence intensity over time. For endpoint reads, express data as a fold change relative to the control.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for studies on this compound-induced ROS.

Table 1: this compound Concentrations and ROS Probe Parameters in Cell-Based Assays

| Cell Line | This compound Conc. | ROS Probe | Probe Conc. | Incubation Time | Reference(s) |

| H9c2 Cardiomyocytes | 5 µM | Not Specified | Not Specified | Not Specified | |

| H9c2 Cardiomyocytes | 1 µM | MitoSOX | 5 µM | 10 min | |

| H9c2 Cardiomyocytes | 1 µM | DCFH-DA | 10 µM | 20 min | |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 0.5 µM | Not Specified | Not Specified | 24 h | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | MitoSOX | 5 µM | Not Specified | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | DCFH-DA | 10 µM | Not Specified |

Table 2: Effects of this compound on Antioxidant Enzyme Activity

| Enzyme | Effect | Cell/Tissue Model | This compound Dose/Conc. | Reference(s) |

| Glutathione Peroxidase (GPX) | Decreased activity by 50% | Cultured Rat Heart Cells | Not Specified | |

| Glutathione Peroxidase (GPX) | Decreased gene expression | Rat Liver Tissue | 18 mg/kg (cumulative) | |

| Catalase (CAT) | Increased activity | MCF-7 & MDA-MB-231 Cells | Not Specified | |

| Catalase (CAT) | Decreased gene expression | Rat Liver Tissue | 18 mg/kg (cumulative) |

Conclusion

The generation of reactive oxygen species is a cornerstone of this compound-induced toxicity, particularly its dose-limiting cardiotoxicity. The primary mechanisms involve enzymatic redox cycling of the drug's quinone moiety, primarily within mitochondria, and the formation of iron-drug complexes that catalyze the production of highly damaging hydroxyl radicals. This onslaught of ROS overwhelms cellular antioxidant defenses and activates signaling pathways leading to mitochondrial dysfunction, calcium dysregulation, and ultimately, apoptotic cell death. A thorough understanding of these molecular events, facilitated by robust experimental protocols for ROS detection, is critical for the development of targeted therapeutic strategies aimed at mitigating this compound's toxic side effects while preserving its potent anticancer efficacy.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and Cellular Response to this compound: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Doxorubicin: A Technical Guide to Cellular Uptake and Intracellular Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (DOX), a cornerstone of chemotherapy, exerts its cytotoxic effects through complex interactions within the cellular environment. Understanding the precise mechanisms of its cellular uptake and subsequent intracellular localization is paramount for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance. This technical guide provides an in-depth exploration of the pathways governing this compound's journey into the cell and its distribution among subcellular compartments. It summarizes key quantitative data, details common experimental protocols for investigation, and visually represents the core concepts through signaling pathway and workflow diagrams.

Introduction

This compound, an anthracycline antibiotic, is a widely utilized chemotherapeutic agent for a variety of solid tumors and hematological malignancies.[1] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in cell cycle arrest and apoptosis.[1][2] The effectiveness of DOX is critically dependent on its ability to reach its intracellular targets, primarily the nucleus. However, its journey is fraught with obstacles, including cellular efflux pumps and sequestration in various organelles, which can significantly impact its cytotoxic potential and contribute to the development of multidrug resistance (MDR).

Cellular Uptake of this compound

The entry of this compound into the cell is a multifaceted process involving both passive and active transport mechanisms.

Passive Diffusion

Given its amphiphilic nature, this compound can traverse the cell membrane via passive diffusion.[1] This process is driven by the concentration gradient of the drug across the plasma membrane.

Carrier-Mediated Transport

In addition to passive diffusion, carrier-mediated processes play a significant role in the cellular influx of DOX.[1] Several solute carrier (SLC) and organic cation transporters (OCT) have been implicated in facilitating its uptake. Notably, OCT1, OCT2, OCT3, and the organic anion transporting polypeptide (OATP) 1A2 have been identified as transporters capable of mediating this compound uptake.

Factors Influencing Uptake

Several factors can influence the rate and extent of this compound uptake:

-

pH Gradient: this compound is a weak base with a pKa of 8.2. The pH gradient between the extracellular environment and the more acidic intracellular compartments can influence its accumulation.

-

Drug Formulation: The formulation of this compound significantly impacts its cellular uptake. For instance, free this compound in solution exhibits a much higher intracellular uptake compared to its liposomal formulations, such as Doxil®.

-

Multidrug Resistance Proteins: The expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major factor in reducing intracellular this compound concentration. These efflux pumps actively transport the drug out of the cell, thereby contributing to drug resistance.

Intracellular Localization of this compound

Once inside the cell, this compound does not distribute uniformly. Its localization is a dynamic process influenced by the cell type, its sensitivity to the drug, and the presence of resistance mechanisms.

Nuclear Accumulation

The primary site of this compound's cytotoxic action is the cell nucleus, where it intercalates with DNA and inhibits topoisomerase II. In drug-sensitive cancer cells, this compound is predominantly found localized within the nucleus. This nuclear accumulation is a critical determinant of its therapeutic efficacy.

Cytoplasmic Sequestration

In contrast to sensitive cells, multidrug-resistant cells often exhibit a marked decrease in nuclear this compound and a corresponding increase in cytoplasmic localization. The drug is often observed in a punctate pattern within the cytoplasm, suggesting sequestration into specific organelles. This altered subcellular distribution is a key feature of this compound resistance, as it prevents the drug from reaching its nuclear targets.

Organelle-Specific Localization

-

Mitochondria: this compound has been shown to accumulate in mitochondria, which can contribute to its cytotoxicity through the generation of ROS and induction of apoptosis.

-

Lysosomes and Endosomes: The acidic environment of lysosomes and late endosomes can lead to the sequestration of the weakly basic this compound. This can be a mechanism of resistance, as it traps the drug away from the nucleus.

Quantitative Data on this compound Uptake and Localization

The following tables summarize quantitative data from various studies on this compound's cellular uptake and distribution.

Table 1: Intracellular this compound Concentration and Permeability

| Cell Line | Formulation | Intracellular Concentration (vs. Extracellular) | Apparent Cell Permeability (µm/s) | Reference |

| Various Cancer Cells | Free DOX | Median 230 times higher | - | |

| HepG2 | Free DOX | - | 9.00 ± 0.74 × 10⁻⁴ | |

| HepG2 (lower density) | Free DOX | - | 6.49 ± 1.25 × 10⁻⁴ |

Table 2: Nuclear to Cytoplasmic (N/C) Fluorescence Ratios of this compound

| Cell Line | Resistance Status | N/C Ratio | Reference |

| SW-1573 (Lung Cancer) | Sensitive | 3.8 | |

| SW-1573/2R120 | MDR | 1.8 | |

| SW-1573/2R160 | MDR | 0.4 | |

| 8226/S (Myeloma) | Sensitive | 3.6 | |

| 8226/Dox4 | MDR | 2.1 | |

| 8226/Dox40 | MDR | 1.0 | |

| AUXB1 (CHO) | Sensitive | 1.8 | |

| CHRC5 | MDR | 0.1 | |

| Sensitive Cells (General) | Sensitive | 2.8 - 3.6 | |

| Highly Resistant Cells | Resistant (>70-fold) | 0.1 - 0.4 | |

| Low/Intermediate Resistant Cells | Resistant (7.5-24-fold) | 1.2 - 1.9 |

Experimental Protocols

Investigating the cellular uptake and intracellular localization of this compound relies on a variety of well-established experimental techniques.

Quantification of Intracellular this compound

5.1.1. Flow Cytometry

This high-throughput method is used to measure the mean fluorescence intensity of this compound within a cell population, providing a quantitative measure of drug uptake.

-

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in PBS.

-

Analyze the cell suspension using a flow cytometer, exciting at ~488 nm and measuring emission at ~560-590 nm.

-

The mean fluorescence intensity is proportional to the intracellular this compound concentration.

-

5.1.2. Fluorescence Spectrometry

This technique allows for the sensitive detection and quantification of this compound in cell lysates.

-

Protocol:

-

Incubate cells with this compound.

-

Wash cells with PBS to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer with excitation at ~470-480 nm and emission at ~560 nm.

-

A standard curve of known this compound concentrations is used for quantification.

-

5.1.3. UPLC-Mass Spectrometry

Ultra-performance liquid chromatography coupled with mass spectrometry provides a highly sensitive and specific method for quantifying intracellular this compound and its metabolites.

-

Protocol:

-

Prepare cell lysates from this compound-treated cells.

-

Perform protein precipitation to remove interfering proteins.

-

Inject the supernatant into a UPLC system for chromatographic separation.

-

Detect and quantify this compound and its metabolites using a mass spectrometer.

-

Visualization of Intracellular Localization

5.2.1. Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful tool for visualizing the subcellular distribution of this compound due to its intrinsic fluorescence.

-

Protocol:

-

Seed cells on glass coverslips or in imaging dishes.

-

Treat cells with this compound for the desired time.

-

Optionally, co-stain with nuclear dyes (e.g., DAPI or Hoechst) or organelle-specific fluorescent probes.

-

Wash cells with PBS and fix with a suitable fixative (e.g., paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, exciting this compound fluorescence at ~488 nm and collecting emission between 560-620 nm.

-

Analyze the images to determine the localization of this compound within different cellular compartments.

-

5.2.2. Raman Microspectroscopy

This label-free technique can be used to monitor the uptake and intracellular interaction of this compound at a molecular level.

-

Protocol:

-

Culture cells on suitable substrates for Raman analysis (e.g., quartz slides).

-

Treat cells with this compound.

-

Acquire Raman spectra from different subcellular regions (e.g., nucleus, cytoplasm).

-

Analyze the spectral data to identify signatures associated with this compound and its interaction with cellular components like DNA.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for studying its cellular uptake and localization.

References

Mechanisms of Doxorubicin-Induced Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying doxorubicin-induced apoptosis. This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of malignancies. Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This document delves into the intricate signaling pathways activated by this compound, presents quantitative data on its effects, and provides detailed protocols for key experimental assays used to study these processes.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily involving the induction of DNA damage and the generation of reactive oxygen species (ROS). These initial events converge on the intrinsic and extrinsic apoptotic pathways, ultimately leading to the activation of executioner caspases and the dismantling of the cell.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. It is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.

This compound instigates this pathway through two primary mechanisms:

-

DNA Damage Response: this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[1][2] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, particularly Bax (Bcl-2-associated X protein) and Puma (p53 upregulated modulator of apoptosis).[4][5]

-

Reactive Oxygen Species (ROS) Generation: this compound's quinone moiety can undergo redox cycling, generating superoxide radicals and hydrogen peroxide (H₂O₂). This oxidative stress directly damages mitochondria and can also activate stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, which can further promote apoptosis.

The convergence point of these signals is the Bcl-2 family of proteins, which act as critical regulators of MOMP. This compound treatment leads to an increased Bax/Bcl-2 ratio, favoring the formation of pores in the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol.

Once in the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced intrinsic apoptotic pathway.

Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, this compound can also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

This compound has been shown to upregulate the expression of Fas ligand (FasL) and its receptor, Fas (also known as CD95 or APO-1), on the surface of some cancer cells. The binding of FasL to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).

Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Activated caspase-8, another initiator caspase, can then directly cleave and activate executioner caspases-3 and -7.

Furthermore, caspase-8 can create a link to the intrinsic pathway by cleaving Bid (BH3 interacting-domain death agonist), a BH3-only protein. The truncated form of Bid, tBid, translocates to the mitochondria and promotes Bax/Bak activation, leading to MOMP and amplification of the apoptotic signal.

Caption: this compound-induced extrinsic apoptotic pathway.

Quantitative Data on this compound-Induced Apoptosis

The apoptotic-inducing potential of this compound varies across different cancer cell lines. This section summarizes key quantitative data related to this compound's cytotoxic and apoptotic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | |

| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) | Not Specified | |

| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 12.2 (mM) | 24 | |

| Huh7 | Hepatocellular Carcinoma | > 20 (mM) | 24 | |

| UMUC-3 | Bladder Cancer | 5.1 (mM) | 24 | |

| VMCUB-1 | Bladder Cancer | > 20 (mM) | 24 | |

| TCCSUP | Bladder Cancer | 12.6 (mM) | 24 | |

| BFTC-905 | Bladder Cancer | 2.3 (mM) | 24 | |

| A549 | Lung Cancer | > 20 (mM) | 24 | |

| HeLa | Cervical Carcinoma | 2.9 (mM) | 24 | |

| MCF-7 | Breast Cancer | 2.5 (mM) | 24 | |

| M21 | Skin Melanoma | 2.8 (mM) | 24 | |

| MCF-7 | Breast Cancer | 1 | 48 | |

| MDA-MB-231 | Breast Cancer | 1 | 48 |

Table 2: Changes in Apoptotic Markers Following this compound Treatment in MCF-7 Cells

| Parameter | This compound Concentration (µM) | Incubation Time (h) | Fold Change/Percentage | Reference |

| Bax/Bcl-xL ratio | 0.1, 0.5, 1 | 48 | > 10-fold increase | |

| Bax expression | 1 | 72 | ~4.5-fold increase | |

| Bcl-xL expression | 0.1, 0.5, 1 | 48 | > 5-fold decrease | |

| Apoptotic Cells | 0.05 | Not Specified | 5.8% increase vs control | |

| Apoptotic Cells | 0.2 | Not Specified | 10% increase vs control | |

| Apoptotic Cells | 0.8 | Not Specified | 13.75% increase vs control | |

| Bax/Bcl-2 ratio | 0.2 | Not Specified | ~7-fold increase vs control |

Table 3: this compound-Induced Apoptosis in MDA-MB-231 Cells

| Parameter | This compound Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |

| Early Apoptosis | ~1 µg/ml | 24 | 18.6% | |

| Early Apoptosis | ~1 µg/ml | 48 | 20% | |

| Early Apoptosis | ~1 µg/ml | 72 | 19% |

Experimental Protocols for Studying this compound-Induced Apoptosis

A variety of well-established experimental techniques are employed to investigate the mechanisms of this compound-induced apoptosis. This section provides detailed methodologies for some of the key assays.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with this compound for the indicated time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Four populations of cells can be distinguished:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-